(3-Amino-6,7-dihydro[1,2]oxazolo[4,3-c]pyridin-5(4H)-yl)(4-chlorophenyl)methanone
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Overview
Description
(3-Amino-6,7-dihydroisoxazolo[4,3-c]pyridin-5(4H)-yl)(4-chlorophenyl)methanone is a heterocyclic compound that features a unique structure combining an isoxazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-6,7-dihydroisoxazolo[4,3-c]pyridin-5(4H)-yl)(4-chlorophenyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the isoxazole ring, followed by the fusion with the pyridine ring. The reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-6,7-dihydroisoxazolo[4,3-c]pyridin-5(4H)-yl)(4-chlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .
Scientific Research Applications
Chemistry
In chemistry, (3-Amino-6,7-dihydroisoxazolo[4,3-c]pyridin-5(4H)-yl)(4-chlorophenyl)methanone is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications .
Medicine
In medicine, (3-Amino-6,7-dihydroisoxazolo[4,3-c]pyridin-5(4H)-yl)(4-chlorophenyl)methanone is explored for its potential as a drug candidate. Its unique structure and biological activities make it a promising candidate for the development of new pharmaceuticals .
Industry
In industry, this compound is used in the development of new materials with specific properties, such as improved thermal stability, conductivity, or mechanical strength. Its versatility makes it valuable in various industrial applications .
Mechanism of Action
The mechanism of action of (3-Amino-6,7-dihydroisoxazolo[4,3-c]pyridin-5(4H)-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects. The exact mechanism depends on the specific application and the biological target involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with fused ring structures, such as:
- Pyrazolo[3,4-b]pyridines
- Isoxazolo[5,4-c]pyridines
- Thiazolo[4,3-c]pyridines
Uniqueness
What sets (3-Amino-6,7-dihydroisoxazolo[4,3-c]pyridin-5(4H)-yl)(4-chlorophenyl)methanone apart is its specific combination of functional groups and ring structure, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
61082-61-9 |
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Molecular Formula |
C13H12ClN3O2 |
Molecular Weight |
277.70 g/mol |
IUPAC Name |
(3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C13H12ClN3O2/c14-9-3-1-8(2-4-9)13(18)17-6-5-11-10(7-17)12(15)19-16-11/h1-4H,5-7,15H2 |
InChI Key |
JQPRBXIXUUNEID-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C(ON=C21)N)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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